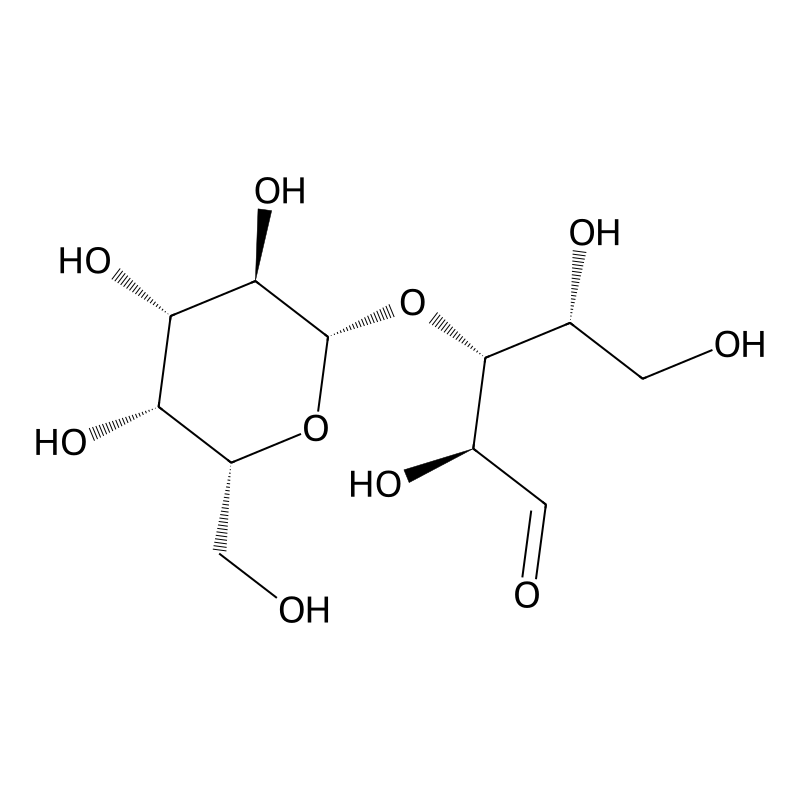3-O-beta-D-Galactopyranosyl-D-arabinose

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
3-O-beta-D-Galactopyranosyl-D-arabinose is a disaccharide sugar characterized by the presence of a beta-D-galactopyranosyl residue attached to the 3-position of aldehydo-D-arabinose. Its molecular formula is C₁₁H₂₀O₁₀, and it has a molecular weight of approximately 312.27 g/mol . This compound plays a significant role in various biological processes and is found in mammalian tissues as well as other biological systems.
The chemical behavior of 3-O-beta-D-Galactopyranosyl-D-arabinose is influenced by its glycosidic bond, which can undergo hydrolysis in the presence of acids or enzymes, leading to the release of its monosaccharide components: D-arabinose and D-galactose. This reaction is crucial for its metabolic pathways and interactions with other biomolecules .
3-O-beta-D-Galactopyranosyl-D-arabinose exhibits several biological activities, including:
- Antimicrobial Properties: It has been noted for its ability to inhibit certain bacterial strains, contributing to its potential use in food preservation and pharmaceuticals.
- Immunomodulatory Effects: The compound may influence immune responses, although specific mechanisms are still under investigation .
- Binding Affinity: It binds to fatty acids, suggesting a role in lipid metabolism and cellular signaling pathways .
The synthesis of 3-O-beta-D-Galactopyranosyl-D-arabinose can be achieved through various methods, including:
- Enzymatic Synthesis: Using glycosyltransferases to catalyze the transfer of the galactopyranosyl group to D-arabinose.
- Chemical Synthesis: Employing protecting group strategies followed by selective glycosylation reactions to construct the disaccharide.
These methods allow for the production of this compound with high specificity and yield .
3-O-beta-D-Galactopyranosyl-D-arabinose has several applications across different fields:
- Food Industry: Used as a natural sweetener and preservative due to its antimicrobial properties.
- Pharmaceuticals: Investigated for potential therapeutic applications, particularly in enhancing immune responses or combating infections.
- Biotechnology: Utilized in research settings for studying carbohydrate-protein interactions and metabolic pathways .
Research on interaction studies involving 3-O-beta-D-Galactopyranosyl-D-arabinose has revealed:
- Protein Binding: Its interaction with proteins can modulate biological functions, making it a candidate for further studies in drug design.
- Cellular Uptake Mechanisms: Understanding how this compound is absorbed by cells can provide insights into its biological roles and therapeutic potential .
Several compounds share structural similarities with 3-O-beta-D-Galactopyranosyl-D-arabinose. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 3-O-beta-D-Galactopyranosyl-L-arabinose | Isomer differing in the orientation of the hydroxyl group | Potentially different biological activities |
| D-Galactose | Monosaccharide component of 3-O-beta-D-Galactopyranosyl-D-arabinose | Fundamental sugar involved in various metabolic processes |
| D-Arabinose | Monosaccharide component contributing to the structure | Essential for plant polysaccharides |
3-O-beta-D-Galactopyranosyl-D-arabinose is unique due to its specific glycosidic linkage and the combination of both D-galactose and D-arabinose, which may confer distinct biochemical properties compared to its analogs .
This compound's unique structure allows it to participate in specific biochemical pathways that are not replicated by other similar compounds. Further research could elucidate additional unique properties and applications.








